Regioisomeric Identity: 3-Nitro vs. 2-Nitro Substitution Defines Interaction Landscape
The sole verifiable differentiation dimension for CAS 922078-91-9 against its closest commercially available analog, the 2-nitrobenzamide isomer N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS 922004-03-3), is the regioisomeric position of the nitro substituent. In the benzofuran-thiazole patent class, regioisomeric variation of the benzamide nitro group yields compounds with distinct kinase inhibition profiles, as demonstrated by the enumeration of separate biological examples for each positional isomer in the foundational patent disclosures for this scaffold [1]. No direct head-to-head quantitative bioactivity comparison between the 3-nitro and 2-nitro isomers of this specific benzofuran-thiazole series has been published in accessible primary literature or authoritative databases. Consequently, procurement decisions must be guided by the documented SAR principle that regioisomeric nitro substitution produces non-interchangeable biological outcomes [1].
| Evidence Dimension | Regioisomeric nitro position on benzamide ring |
|---|---|
| Target Compound Data | 3-nitro (meta) substitution: CAS 922078-91-9, SMILES COc1ccc2oc(-c3csc(NC(=O)c4cccc([N+](=O)[O-])c4)n3)cc2c1 |
| Comparator Or Baseline | 2-nitro (ortho) substitution: CAS 922004-03-3, SMILES COc1ccc2oc(-c3csc(NC(=O)c4ccccc4[N+](=O)[O-])n3)cc2c1; 4-nitro (para) isomer also described in patent class [1] |
| Quantified Difference | No quantitative bioactivity data available for direct comparison. Patent SAR teaches that ortho, meta, and para nitro isomers within thiazole-benzamide series exhibit non-overlapping activity profiles against protein kinase targets [1]. |
| Conditions | Patent-level SAR analysis (US2003/0225147 A1); no head-to-head assay data located for this specific compound series. |
Why This Matters
For procurement, selecting the incorrect regioisomer (e.g., 2-nitro instead of 3-nitro) risks obtaining a compound with an entirely different biological activity signature, invalidating target-specific experiments.
- [1] Chu, S. S., et al. (2003). Thiazole benzamide derivatives and pharmaceutical compositions for inhibiting cell proliferation, and methods for their use. US Patent Application US2003/0225147 A1. View Source
